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Diplopyrone

Cat. No.: B1246759
M. Wt: 196.2 g/mol
InChI Key: YMKWNRDVGOVSHY-JUGFDQIVSA-N
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Description

Contextualization of Fungal Metabolites as Bioactive Compounds

Fungi are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. mdpi.comasm.org These metabolites often play crucial roles in the fungus's interaction with its environment, serving as competitive weapons against other microorganisms, signaling molecules, or virulence factors in pathogenic species. oatext.com The chemical diversity of fungal secondary metabolites is immense, encompassing various classes such as polyketides, terpenoids, alkaloids, and non-ribosomal peptides. mdpi.comtandfonline.com

Historically, fungal metabolites have been a cornerstone of drug discovery, yielding landmark pharmaceuticals like penicillin, the first discovered antibiotic, and lovastatin, a cholesterol-lowering agent. mdpi.comoatext.com The exploration of fungal chemistry continues to be a vibrant area of research, with ongoing efforts to discover novel compounds with potential therapeutic applications, including anticancer, antimicrobial, and immunosuppressive activities. asm.orgmdpi.com Furthermore, many fungal metabolites exhibit potent phytotoxic properties, making them valuable leads for the development of new herbicides. nih.goveurekaselect.com

Overview of Diplopyrone's Significance as a Natural Product

This compound is a polyketide-derived secondary metabolite produced by certain species of fungi belonging to the genus Diplodia. researchgate.netnih.gov These fungi are often associated with plants, acting as pathogens or endophytes. researchgate.netnih.gov The significance of this compound in natural products research stems primarily from its pronounced biological activities.

Initially identified as a phytotoxin, this compound has been shown to cause necrosis and wilting in plants, implicating it as a potential virulence factor in the diseases caused by its producing fungi. nih.gov Beyond its effects on plants, subsequent research has unveiled a broader spectrum of bioactivity. Studies have demonstrated that this compound and its derivatives can exhibit antimicrobial properties, inhibiting the growth of various microbial pathogens. This has positioned this compound as a potential scaffold for the development of new antibiotic agents.

The following table provides a summary of the producing organisms and reported bioactivities of this compound and its related compounds.

Compound NameProducing Organism(s)Reported Bioactivities
This compoundDiplodia mutila, Diplodia corticolaPhytotoxic, Antimicrobial
This compound BDiplodia corticolaAntifungal, Antioomycete
This compound CDiplodia corticolaAntimicrobial, Antibiofilm

Historical Perspective on this compound Research Trajectory

The scientific journey of this compound began with its isolation from liquid cultures of the fungus Diplodia mutila, a pathogen associated with canker disease in cork oak trees. researchgate.net Initial structural elucidation studies based on spectroscopic data proposed a specific chemical structure for the molecule.

However, as is sometimes the case in natural product chemistry, the initially proposed structure of this compound was later called into question. Through the process of total synthesis, where the molecule is constructed from simpler starting materials in the laboratory, researchers were able to create the compound with the originally proposed structure. unizg.hr Comparison of the spectroscopic data of the synthetic compound with that of the natural product revealed discrepancies, indicating that the initial structural assignment was incorrect. unizg.hr

Subsequent advanced analytical studies, including quantum NMR calculations, were employed to re-examine the structure of natural (+)-Diplopyrone. acs.orgnih.govacs.org This rigorous investigation led to a revision of both the relative and absolute configuration of the molecule, establishing its correct chemical architecture. acs.orgnih.govacs.org This process of structural revision highlights the importance of combining isolation, spectroscopic analysis, and chemical synthesis in unambiguously determining the structure of complex natural products. The research into this compound continues, with a focus on synthesizing analogues to further explore its structure-activity relationships and potential applications. figshare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1246759 Diplopyrone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

6-[(1S)-1-hydroxyethyl]-6,8a-dihydro-4aH-pyrano[3,2-b]pyran-2-one

InChI

InChI=1S/C10H12O4/c1-6(11)7-2-3-9-8(13-7)4-5-10(12)14-9/h2-9,11H,1H3/t6-,7?,8?,9?/m0/s1

InChI Key

YMKWNRDVGOVSHY-JUGFDQIVSA-N

SMILES

CC(C1C=CC2C(O1)C=CC(=O)O2)O

Isomeric SMILES

C[C@@H](C1C=CC2C(O1)C=CC(=O)O2)O

Canonical SMILES

CC(C1C=CC2C(O1)C=CC(=O)O2)O

Synonyms

diplopyrone

Origin of Product

United States

Natural Occurrence and Isolation of Diplopyrone

Fungal Sources of Diplopyrone Production

This compound is a secondary metabolite primarily produced by certain species of fungi belonging to the genus Diplodia. These fungi are known to inhabit various plant species, and their production of this compound is often linked to their pathogenic nature.

Diplodia mutila as a Primary Producer

Diplodia mutila, the anamorph of Botryosphaeria stevensii, is a significant producer of this compound. acs.org This endophytic fungus is widespread and has been identified as one of the primary causes of cork oak decline, particularly in Sardinian oak forests. acs.orgacs.orgnih.gov The fungus can infect cork oak trees (Quercus suber), leading to canker diseases. acs.orgnih.gov Research has shown that (+)-diplopyrone is the main phytotoxin isolated from the liquid culture filtrates of Diplodia mutila. acs.orgacs.org

Diplodia corticola as an Alternative Source

While Diplodia mutila is a primary source, Diplodia corticola has also been identified as a producer of this compound and its derivatives. mdpi.comflvc.org This fungus is also implicated in canker diseases of cork oak. arkat-usa.org Studies have led to the isolation of a new derivative, named this compound C, from cultures of a Diplodia corticola strain recovered from Quercus suber in Algeria. nih.govresearchgate.netresearchgate.net This finding highlights the metabolic diversity within the Diplodia genus and establishes D. corticola as another notable source of these compounds.

Association with Plant Diseases and Ecological Roles

The production of this compound by Diplodia species is not incidental; it plays a significant role in the interaction between the fungi and their host plants. The compound's phytotoxic properties are a key factor in the development of plant diseases.

Implication in Cork Oak Decline

This compound is considered a key phytotoxin involved in the decline of cork oak (Quercus suber). nih.govdigitellinc.com This decline is a serious issue with significant economic and environmental consequences due to the commercial importance of cork. acs.org The fungus Diplodia mutila, a primary producer of this compound, induces symptoms in cork oak that are similar to those of tracheomycotic diseases. acs.orgacs.org These symptoms include dieback, cankers, and vascular necrosis. arkat-usa.org

Phytotoxin Classification

This compound is classified as a phytotoxin, a microbial metabolite that is harmful to plants at low concentrations. core.ac.uk When tested on cork oak cuttings, this compound causes necrosis and wilting at concentrations ranging from 0.01 to 0.1 mg/mL. acs.orgacs.orgnih.gov On non-host plants like tomato, it can cause brown discoloration or stewing of the stem. acs.org The phytotoxic activity of this compound underscores its role as a virulence factor for the pathogenic fungi that produce it. nih.govmorressier.com

Methodologies for this compound Isolation from Fungal Cultures

The isolation of this compound from fungal cultures is a multi-step process that involves extraction and purification. The general methodology begins with growing the fungal strain, such as Diplodia mutila or Diplodia corticola, in a liquid culture medium.

Fungal strains are typically grown in stationary liquid cultures for a period of several days to allow for the production and secretion of secondary metabolites, including this compound, into the culture filtrate. arkat-usa.orgresearchgate.net Common culture media used include Czapek-Dox broth amended with cornmeal or potato dextrose broth. researchgate.netunirioja.es

After the incubation period, the culture filtrates are separated from the fungal mycelium. The filtrate, which contains the dissolved metabolites, is then subjected to solvent extraction. arkat-usa.org The organic extract is then concentrated and purified using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method for separating the different compounds in the extract. arkat-usa.org This process yields purified this compound, which can then be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). arkat-usa.orgnih.gov

Table 1: Fungal Sources of this compound

Fungus Species Role in this compound Production Associated Plant Disease
Diplodia mutila Primary Producer Cork Oak Decline, Canker Disease

Table 2: Compound Names Mentioned

Compound Name
This compound

Chromatographic Purification Techniques

The purification of this compound from the crude fungal extract is a multi-step process that relies on various chromatographic techniques to separate the compound from a complex mixture of other metabolites. nih.govunina.it Chromatography separates chemical compounds based on their differential distribution between a stationary phase and a mobile phase. rsc.org The selection of specific chromatographic methods is crucial for obtaining this compound in high purity. The general workflow involves an initial fractionation of the crude extract using column chromatography, followed by finer purification steps such as thin-layer chromatography. nih.govunina.it High-performance liquid chromatography (HPLC) is also employed, particularly for the analysis and identification of the compound in extracts. mdpi.com

The initial step after fungal cultivation is the generation of a crude extract. This is typically achieved by extracting the culture filtrate with an organic solvent. The combined organic phases are then dried and evaporated under reduced pressure, yielding the crude extract, often as a brown oil, which is then subjected to chromatographic separation. nih.govunina.it

Column Chromatography (CC)

Column chromatography serves as the primary purification technique for the initial fractionation of the crude extract. nih.gov This method uses a solid adsorbent material, the stationary phase, packed into a glass column. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents, the mobile phase, is passed through the column to facilitate separation. rsc.org

In the purification of a crude extract from D. corticola, researchers used a silica gel column as the stationary phase. nih.gov The column was eluted with a solvent system of chloroform (B151607) and isopropanol (B130326) to separate the components. nih.gov

Table 1: Example of Column Chromatography Parameters for this compound Isolation

ParameterDescriptionSource
Stationary PhaseSilica gel (Kieselgel 60, 0.063–0.200 mm) arkat-usa.org, nih.gov
Mobile Phase (Eluent)Chloroform/Isopropanol (95:5, v/v) nih.gov
ProcedureThe crude organic extract was purified by column chromatography, yielding 8 homogeneous fractions. A final fraction was collected by eluting with methanol (B129727). nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a highly effective technique used for further purifying the fractions obtained from column chromatography. nih.govlibretexts.org TLC is performed on a plate coated with a thin layer of an adsorbent material, such as silica gel, which acts as the stationary phase. wikipedia.org A solvent, the mobile phase, moves up the plate via capillary action, separating the components of the spotted mixture based on their differing affinities for the stationary and mobile phases. wikipedia.org

Fractions from column chromatography are often subjected to preparative TLC to isolate pure compounds. arkat-usa.org For instance, a fraction from the initial column separation of a D. corticola extract was further purified by TLC on silica gel to yield a new metabolite, this compound C. nih.gov

Table 2: Thin-Layer Chromatography (TLC) System for this compound Purification

ParameterDescriptionSource
Stationary PhaseSilica gel plates (Kieselgel 60, F254, 0.25 mm) nih.gov
VisualizationSpots were visualized by exposure to UV radiation (253 nm) or by spraying with 10% H2SO4 in methanol followed by heating at 110 °C. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to identify and quantify components in a mixture. nih.gov It can also be used for purification. researchgate.net The method utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, leading to high-resolution separations. rsc.org

In the context of this compound-related research, HPLC coupled with mass spectrometry (HPLC-ESI-MS) has been used to analyze crude extracts of D. corticola strains. mdpi.com This analysis confirmed the presence of various metabolites, including diplopyrones, based on their mass-to-charge ratio and retention time. mdpi.com

Table 3: HPLC System for the Analysis of this compound-Containing Extracts

ParameterDescriptionSource
ColumnPhenomenex Luna 5µ C18 (150 × 4.6 mm, 5 µm) mdpi.com
Mobile PhaseAn acetonitrile-water gradient containing 0.1% formic acid. The gradient started at 30% acetonitrile, increased to 60% over 30 minutes, was held at 60% for 10 minutes, and then re-equilibrated. mdpi.com
Flow Rate500 µL min−1 mdpi.com
DetectionElectrospray Ionization Mass Spectrometry (ESI-MS) mdpi.com

Structural Elucidation and Stereochemical Determination of Diplopyrone

Evolution of Diplopyrone Structural Assignment

The journey to define the correct structure of this compound involved initial characterization followed by significant revisions, a common narrative in the study of complex natural molecules. mdpi.com

This compound was first isolated in 2003 from the liquid culture filtrates of the fungus Diplodia mutila, a pathogen responsible for cork oak decline. frontiersin.orgunizg.hr Initial structural elucidation was conducted using extensive NMR analysis, including experiments like COSY, TOCSY, HSQC, HMBC, and NOESY. frontiersin.orgfrontiersin.org Based on this spectroscopic data, a putative structure was proposed, featuring a cis-fused pyranopyran core with four chiral centers assigned as (4aS,6R,8aS,9S). scielo.br

However, this initial assignment was called into question several years later. In 2017, the first asymmetric total synthesis of the putative structure of this compound was accomplished. unizg.hrnih.gov Upon completion, a careful comparison of the ¹H and ¹³C NMR spectroscopic data of the synthetic compound with the data reported for the natural product revealed significant discrepancies. unizg.hrnih.gov These differences in chemical shifts strongly suggested that the proposed structure for natural this compound was incorrect and required revision. unizg.hrnih.gov

The definitive structural reassignment came through the application of advanced computational chemistry combined with chiroptical spectroscopy. frontiersin.org In 2019, independent research efforts concluded that the absolute configuration of natural (+)-Diplopyrone was, in fact, (4aS,6S,8aS,9R). scielo.briucr.org This revision was supported by comparing experimental Vibrational Circular Dichroism (VCD) and Infrared (IR) spectra of the natural sample with quantum-mechanically simulated spectra for various possible diastereomers. rsc.orgnih.gov Further confirmation was provided by in silico analysis using a combination of DP4/J-DP4/DP4+ and DIP calculations on the natural product and its MTPA-esters, which convincingly pointed to the revised structure. frontiersin.orgresearchgate.netacs.org

Table 1: Evolution of the Stereochemical Assignment of this compound

FeatureInitial Proposed Structure (2003)Revised Structure (2019)
Absolute Configuration (4aS, 6R, 8aS, 9S)(4aS, 6S, 8aS, 9R)
Basis for Assignment NMR analysis (NOESY, etc.)Total Synthesis, VCD/ECD Spectroscopy, Quantum Chemical Calculations (DP4+, DIP)
Status IncorrectCorrected and Confirmed

The primary difficulty stemmed from the molecule's conformational flexibility and the subtle energetic differences between its various possible diastereomers. nih.govmdpi.com Chiroptical methods like Electronic Circular Dichroism (ECD), while powerful, were insufficient on their own to unambiguously distinguish between the potential structures in this case. rsc.org

Resolution of this "puzzling case" required a new experimental-computational strategy. nih.govacs.org This involved combining multiple spectroscopic techniques, including infrared absorption and VCD, with high-level quantum-mechanical simulations. nih.gov By performing a vis-à-vis comparison of the experimental spectra with the computed spectra for all possible stereoisomers, without any ad hoc adjustments, researchers were able to achieve an unbiased and reliable determination of the true absolute configuration. nih.gov The application of advanced probabilistic models like DP4+, which correlate experimental and DFT-calculated NMR data, further solidified the structural revision, demonstrating the power of integrating computational methods into the structural elucidation workflow. frontiersin.orgacs.org

Advanced Spectroscopic Methodologies in this compound Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was indispensable in both the initial proposal and the final confirmation of this compound's structure. numberanalytics.comsciopen.com By spreading NMR signals across two frequency dimensions, these techniques resolve spectral overlap and reveal correlations between nuclei, providing clear insights into molecular connectivity and spatial arrangement. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was a key tool for assembling the carbon framework of this compound. This experiment detects correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different molecular fragments. columbia.edu

In the analysis of this compound, HMBC experiments revealed crucial long-range connectivities. researchgate.net For instance, the olefinic protons H-3 and H-4 in the α,β-unsaturated δ-lactone ring showed clear correlations to the lactone carbonyl carbon (C-2). researchgate.net Similarly, correlations between the methyl protons (H-10) and carbons C-9 and C-8 helped to place the ethyl group on the pyran ring. These and other HMBC correlations provided the fundamental data needed to piece together the bicyclic pyranopyran core and correctly position its substituents, forming the basis for the planar structure. frontiersin.orgresearchgate.net

Table 2: Selected HMBC Correlations for this compound

Proton(s)Correlated Carbon(s)Significance
H-3, H-4C-2 (Carbonyl)Confirms the α,β-unsaturated δ-lactone system.
H-10 (Methyl)C-8, C-9Positions the ethyl group on the pyran ring.
H-4C-4a (Bridgehead)Establishes connectivity within the pyranopyran ring system.
H-7C-8a (Bridgehead)Links the second pyran ring to the core structure.

While HMBC establishes the bonding network, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the through-space proximity of protons, which is critical for determining the relative stereochemistry of a molecule. frontiersin.org NOESY experiments were fundamental in deducing the initial relative configuration of this compound, particularly the cis-fusion of the two pyran rings. frontiersin.orgresearchgate.net

The observation of specific NOE correlations allows for the construction of a 3D model of the molecule. For example, in the study of the synthesized putative structure, NOE correlations were observed between H-4/H-6, H-6/Me-10, and H-7/Me-10. researchgate.net These correlations helped to define the spatial relationships between protons on different parts of the molecule, supporting a specific conformation and relative arrangement of the chiral centers. researchgate.net Although the initial absolute configuration was later revised, the relative stereochemistry of the ring fusion determined by NOESY remained a crucial piece of the structural puzzle. frontiersin.org

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry in Stereochemical Assignment

While spectroscopic techniques like NMR provide information about the connectivity of atoms, determining the absolute configuration of a chiral molecule often requires the use of computational chemistry. These methods involve calculating the theoretical properties of all possible stereoisomers and comparing them to the experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of atoms, molecules, and solids. In the context of structural elucidation, DFT is a powerful tool for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J) for a proposed structure.

For a molecule with multiple stereocenters like this compound, several diastereomers are possible. By performing DFT calculations for each potential diastereomer, a set of theoretical NMR parameters can be generated. These calculated values are then compared to the experimentally measured NMR data. The diastereomer whose calculated NMR parameters most closely match the experimental values is considered the most likely correct structure. This approach has been instrumental in revising the proposed structures of numerous natural products.

To provide a more quantitative assessment of the agreement between calculated and experimental NMR data, probabilistic methods such as DP4, J-DP4, DP4+, and DIP have been developed. These statistical approaches calculate the probability of each candidate diastereomer being the correct structure based on the differences between the calculated and experimental NMR chemical shifts (for DP4 and DP4+) and/or coupling constants (for J-DP4).

In the case of this compound, a combination of these methods, referred to as a DP4/J-DP4/DP4+ tandem, was used to suggest the most probable relative configuration. researchgate.net However, this initial assignment based on NMR data alone did not align with experimental chiroptical data, highlighting the importance of integrating multiple analytical techniques. researchgate.net Further analysis using the DIP (DP4+ in combination with Isotropic chemical shifts) protocol on derivatized forms of natural this compound was crucial in ultimately revising the absolute configuration at one of the stereocenters. researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration.

To determine the absolute configuration of this compound, the experimental ECD spectrum was compared to the theoretical spectra of the possible enantiomers, which are calculated using Time-Dependent Density Functional Theory (TDDFT). researchgate.net The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. This method was a key factor in the reassignment of the absolute configuration of (+)-diplopyrone. researchgate.netacs.org An initial assignment was reinforced by comparing the experimental CD spectrum with simulated spectra, but later, more refined calculations led to a revised structure. researchgate.net

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. Like ECD, VCD is sensitive to the absolute configuration of a chiral molecule.

Computational analysis plays a vital role in interpreting VCD spectra. The theoretical VCD spectrum for a given enantiomer is calculated using methods like DFT. By comparing the calculated and experimental VCD spectra, the absolute configuration can be determined. While not explicitly detailed in the provided search results for the final structural elucidation of this compound, VCD represents a powerful complementary technique to ECD for stereochemical assignment.

The accuracy of any computational calculation, be it for NMR, ECD, or VCD, is highly dependent on correctly identifying the relevant low-energy conformations of the molecule. A molecule can exist in various spatial arrangements, or conformers, and the experimentally observed properties are a population-weighted average of the properties of all contributing conformers.

Therefore, a thorough conformational search is a critical prerequisite for reliable computational predictions. This involves using molecular mechanics or other computational methods to explore the potential energy surface of the molecule and identify all stable conformers within a certain energy window. The geometries of these low-energy conformers are then optimized at a higher level of theory (e.g., DFT). Subsequent calculations of spectroscopic parameters are performed on these optimized geometries, and the final predicted spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations. This rigorous approach ensures that the theoretical data used for comparison with experimental results is as accurate as possible.

X-ray Crystallographic Analysis for Definitive Structural Confirmation

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a compound. nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers, making it an invaluable tool for the definitive structural confirmation of complex natural products. nih.govnumberanalytics.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can generate a detailed electron density map and, from that, a precise model of the molecule's structure. nih.govwikipedia.org

While extensive spectroscopic and computational studies have been performed on this compound, obtaining a single crystal of the natural product suitable for X-ray diffraction has proven challenging. acs.orgresearchgate.net This has led researchers to rely on other advanced methods, such as a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and quantum chemical calculations, for its structural revision. acs.org However, to provide concrete evidence for the core pyranopyran skeleton and its stereochemistry, X-ray crystallographic analysis has been successfully performed on closely related synthetic derivatives.

One such study involved the crystallographic analysis of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, a pyranopyran amide belonging to the same class of compounds as this compound that also exhibit phytotoxic activity. nih.gov The analysis provided definitive confirmation of its structure and offered critical insights into the conformation of the cis-fused bicyclic system. nih.gov

The crystallographic analysis of this derivative revealed a bent structure for the cis-fused bicyclic pyranopyran core. nih.gov The study also identified two distinct intermolecular hydrogen-bonding interactions involving the amide hydrogens and adjacent carbonyl oxygens, which influence the crystal packing. nih.gov No evidence of an intramolecular hydrogen bond was observed. nih.gov

The detailed crystallographic data from this analysis are summarized below.

Table 1: Crystal Data and Structure Refinement for (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide. nih.gov

ParameterValue
Chemical formulaC₉H₉NO₄
Formula weight195.17
Temperature100 (2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 5.0189 (2) Å b = 10.3683 (5) Å c = 16.5168 (7) Å α = 90° β = 90° γ = 90°
Volume859.34 (7) ų
Z4
Density (calculated)1.507 Mg/m³
Absorption coefficient1.001 mm⁻¹
F(000)408

Biosynthesis of Diplopyrone

Proposed Biosynthetic Pathways of Diplopyrone and Related Pyranopyrones

While the complete biosynthetic pathway for this compound has not been definitively elucidated, scientific proposals are based on the biogenesis of related compounds and other fungal polyketides. The pyranopyran core structure found in many natural products is often proposed to arise from the nucleophilic ring opening of polyepoxide precursors. acs.org

A more detailed biosynthetic hypothesis can be drawn from related compounds produced by the same fungus, Diplodia corticola. This fungus also produces other 4-monosubstituted 2(3H)-dihydrofuranones, such as diplofuranones A and B. arkat-usa.org A proposed pathway for the conversion of sapinofuranones (also produced by the fungus) to diplofuranones offers a compelling model for the types of enzymatic steps that could be involved in the late stages of pyranopyrone biosynthesis. This proposed conversion involves several key steps: arkat-usa.org

Protonation and Dehydration: The pathway is initiated by the protonation of a hydroxyl group on the side chain of a sapinofuranone precursor. This is followed by the elimination of a water molecule.

Bond Rearrangement: The loss of water triggers a shift in the double bonds within the side chain.

Stereoselective Hydration: A water molecule is then added back in a stereoselective manner at a different position, resulting in the final diplofuranone structure. arkat-usa.org

This proposed mechanism is supported by the specific stereochemistry observed in the isolated products. arkat-usa.org Such multi-step transformations involving hydration, dehydration, and rearrangements are characteristic of the "tailoring" phase of secondary metabolite biosynthesis that follows the initial assembly of the carbon skeleton.

Table 1: Selected Metabolites Produced by Diplodia corticola

Compound Name Chemical Class Reference
This compound Pyranopyran arkat-usa.org
Diplofuranone A Dihydrofuranone arkat-usa.org
Diplofuranone B Dihydrofuranone arkat-usa.org
(3S,4R)-trans-4-Hydroxymellein Dihydroisocoumarin arkat-usa.org
(3R,4R)-cis-4-Hydroxymellein Dihydroisocoumarin arkat-usa.org
Sapinofuranone B Dihydrofuranone arkat-usa.org

Role of Polyketide Pathways in this compound Biosynthesis

The biosynthesis of this compound is fundamentally dependent on the polyketide pathway. Polyketides are a large and diverse class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov These pathways share striking similarities with fatty acid biosynthesis, using simple activated precursors—primarily acetyl-CoA as a starter unit and malonyl-CoA as an extender unit—to construct complex carbon chains through successive condensation reactions. rasmusfrandsen.dk

In fungi, polyketides are typically produced by large, multifunctional enzymes classified as Type I polyketide synthases. nih.gov These enzymes are organized into modules, with each module containing several catalytic domains responsible for one cycle of chain extension and modification. wikipedia.org The minimal set of domains required for polyketide chain synthesis includes a Ketosynthase (KS) domain, which catalyzes the carbon-carbon bond-forming condensation reaction; an Acyltransferase (AT) domain, which selects the correct extender unit (e.g., malonyl-CoA) and loads it onto the enzyme; and an Acyl Carrier Protein (ACP) domain, which holds the growing polyketide chain via a thioester linkage. wikipedia.orgnih.gov

The structural diversity of polyketides arises from the variable inclusion and activity of additional modifying domains within the PKS enzyme. These domains can include:

Ketoreductase (KR): Reduces a β-keto group to a hydroxyl group.

Dehydratase (DH): Eliminates water to form a double bond.

Enoyl Reductase (ER): Reduces a double bond to a single bond.

The specific combination and iterative use of these domains by the fungal PKS dictates the structure of the initial polyketide chain, which is then released and further modified by other enzymes to yield the final product, such as this compound. rasmusfrandsen.dk

Table 2: Core and Modifying Domains of Fungal Type I Polyketide Synthases (PKS)

Domain Abbreviation Function Reference
Ketosynthase KS Catalyzes Claisen condensation to extend the polyketide chain. wikipedia.orgrasmusfrandsen.dk
Acyltransferase AT Selects and loads starter and extender units (e.g., malonyl-CoA). wikipedia.orgrasmusfrandsen.dk
Acyl Carrier Protein ACP Covalently tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.orgrasmusfrandsen.dk
Ketoreductase KR (Optional) Reduces a β-keto group to a secondary alcohol. rasmusfrandsen.dk
Dehydratase DH (Optional) Dehydrates a β-hydroxy group to form a double bond. rasmusfrandsen.dk
Enoyl Reductase ER (Optional) Reduces an enoyl double bond to a saturated carbon-carbon bond. rasmusfrandsen.dk

Fungal Enzymatic Machinery Implicated in this compound Production

The creation of this compound requires a suite of specialized fungal enzymes whose genes are typically organized into a single biosynthetic gene cluster (BGC). nih.gov This co-location ensures the coordinated expression of all necessary proteins for the production of the metabolite. The enzymatic machinery can be divided into two main categories: the core synthase and the tailoring enzymes.

Polyketide Synthase (PKS): The central enzyme is a Type I iterative PKS. nih.gov Genomic data has identified polyketide synthase genes within Diplodia corticola, confirming the genetic basis for polyketide production in this fungus. up.ac.zafigshare.com This PKS is responsible for assembling the foundational carbon backbone of this compound from simple acyl-CoA units.

Tailoring Enzymes: Once the PKS synthesizes and releases the linear or partially cyclized polyketide chain, a variety of tailoring enzymes modify it to create the final, complex structure of this compound. These enzymes are responsible for the specific stereochemistry and functional groups of the molecule. Based on the structure of this compound and related compounds, the implicated enzymes include:

Cyclases: These enzymes are crucial for forming the distinctive cis-fused pyranopyran ring system of this compound. acs.org

Oxidoreductases: This broad class of enzymes, particularly cytochrome P450 monooxygenases and flavin-dependent monooxygenases (FMOs), are responsible for introducing oxygen atoms. beilstein-journals.org They catalyze hydroxylation reactions, such as the formation of the hydroxyl group on the ethyl side chain of this compound, and epoxidation reactions, which create the epoxide ring seen in derivatives like this compound C. beilstein-journals.orgresearchgate.net

Reductases and Dehydratases: These enzymes work to modify the oxidation state of the polyketide backbone, creating the specific pattern of single and double bonds found in the final molecule. rasmusfrandsen.dk

The precise sequence of these enzymatic reactions and the specific enzymes involved in the Diplodia corticola BGC for this compound are subjects of ongoing research.

Chemical Synthesis of Diplopyrone and Its Analogues

Total Synthesis Strategies for Diplopyrone and its Enantiomers

The first asymmetric total synthesis of the proposed structure of this compound was accomplished in 17 linear steps. acs.orgnih.govresearchgate.net This synthesis commenced from the commercially available and inexpensive starting material, cis-1,4-butene-diol. acs.orgnih.gov Key reactions in this sequence included a palladium-catalyzed epoxide ring opening, an iodine-catalyzed tandem isomerization for dihydropyran ring construction, an asymmetric α-aminoxylation reaction, and a Still-Gennari (Z)-selective olefination. acs.orgacs.org

A carbohydrate-based approach has also been successfully employed for the synthesis of the enantiomer of the structure proposed for this compound. acs.orgacs.org This strategy began with a derivative of D-galactose and established all four of the required chiral centers with high stereoselectivity. acs.org However, detailed spectroscopic analysis (¹H and ¹³C NMR) of the synthetic compounds from both approaches, when compared to the data reported for the natural product, has suggested that the originally proposed structure for this compound may require revision. nih.govacs.orgacs.org

Stereoselective Approaches from Carbohydrate Starting Materials

Carbohydrates serve as excellent starting materials for the synthesis of pyranopyrans like this compound due to their inherent chirality, providing a template for stereoselective transformations. researchgate.netacs.org Derivatives of sugars such as D-galactose and glycals have been effectively utilized. researchgate.netacs.orgacs.org For instance, the synthesis of the enantiomer of putative this compound was developed from 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, a commercially available derivative of D-galactose. researchgate.netacs.org Another approach utilized tri-O-acetyl-D-galactal to synthesize a potent pyranopyran nitrile analogue. acs.org These syntheses highlight the versatility of carbohydrates in constructing the complex, fused-ring system of this compound with precise stereochemical control. researchgate.net

A cornerstone of many synthetic strategies toward this compound and its analogues is the use of C-glycosides as key intermediates. researchgate.netacs.orgnih.gov These intermediates, where the anomeric carbon is bonded to a carbon atom instead of a heteroatom, are crucial for building the stable pyranopyran skeleton. acs.orgnih.gov Two primary approaches starting from carbohydrate materials have been developed that hinge on the formation of C-glycoside intermediates. researchgate.netacs.orgnih.gov For example, a C-alkynyl glycoside, formed via a Ferrier rearrangement, serves as a direct precursor to the pyranopyran ring system. acs.orgnih.govresearchgate.net The formation of a C-C bond at the anomeric position provides a robust anchor for subsequent ring-forming reactions, such as ring-closing metathesis, to construct the second ring of the pyranopyran core. researchgate.netacs.org

Key Synthetic Methodologies

Several powerful synthetic reactions have been instrumental in the successful construction of the this compound core and its analogues. These methodologies allow for the efficient and stereocontrolled formation of the key structural features of the target molecules.

The Ferrier rearrangement is a key transformation used in the synthesis of this compound analogues from carbohydrate precursors. researchgate.netacs.orgnih.gov This reaction involves the conversion of a glycal (a cyclic enol ether derived from a sugar) into a 2,3-unsaturated glycoside. thieme-connect.de In the context of this compound synthesis, a C-alkynyl glycoside was prepared using a Ferrier rearrangement, which then served as a precursor for a new pyranopyran alkyne. acs.orgnih.govresearchgate.net A variation, the Ferrier cyanoglycosidation, was used to synthesize a highly active pyranopyran nitrile analogue starting from tri-O-acetyl-d-galactal. acs.orgresearchgate.net This methodology is highly effective for introducing carbon-based substituents at the anomeric position with high stereoselectivity, a critical step in forming the C-glycosidic linkage necessary for the pyranopyran framework. acs.org

The Isobe C-alkynylation-rearrangement/reduction sequence is another pivotal methodology employed in the synthesis of this compound and its analogues. researchgate.netacs.orgacs.org This process is used to prepare vinyl glycoside intermediates, which are essential for subsequent ring-closing metathesis reactions. researchgate.netacs.orgcolab.ws The synthesis of the enantiomer of the proposed this compound structure featured the preparation of a vinyl glycoside via this method as a key step. researchgate.netacs.org Similarly, desmethylpyranopyran analogues of this compound have also been synthesized utilizing this C-alkynylation-rearrangement/reduction strategy. acs.orgnih.govresearchgate.net

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, and it plays a crucial role in constructing the pyranopyran ring system of this compound. organic-chemistry.orgwikipedia.org RCM involves the intramolecular reaction of a diene in the presence of a metal catalyst (typically ruthenium-based) to form a cyclic alkene and a small volatile byproduct like ethylene. wikipedia.org In the synthesis of this compound and its analogues, an appropriately functionalized carbohydrate-derived diene undergoes RCM to form the second pyran ring, thus completing the fused bicyclic core. researchgate.netacs.orgacs.org This strategy has been successfully applied in syntheses starting from D-galactose derivatives, demonstrating its effectiveness in creating the challenging cis-fused pyranopyran structure. researchgate.netacs.org The use of RCM provides a convergent and efficient route to the core structure of these complex natural products. researchgate.net

Research Findings Summary

Synthetic TargetStarting MaterialKey MethodologiesReference
Putative this compoundcis-1,4-butene-diolIodine-catalyzed tandem isomerization, Asymmetric α-aminoxylation, Still-Gennari olefination acs.orgnih.gov
Enantiomer of Putative this compoundD-galactose derivativeIsobe C-alkynylation-rearrangement/reduction, Ring-Closing Metathesis (RCM) acs.orgacs.org
Pyranopyran Nitrile Analoguetri-O-acetyl-D-galactalFerrier cyanoglycosidation, Wittig chain extension, Lactonization acs.orgresearchgate.net
Desmethylpyranopyran AnaloguesCarbohydratesIsobe C-alkynylation-rearrangement/reduction, Ring-Closing Metathesis (RCM) acs.orgnih.gov
Asymmetric Epoxidation (e.g., Sharpless)

Table 1: Representative Data for Sharpless Asymmetric Epoxidation in Pyranone Synthesis

SubstrateChiral LigandReagentsSolventConditionsYieldDiastereomeric Ratio (dr)
Allyl alcoholL-(+)-DIPTTi(OiPr)₄, TBHPCH₂Cl₂-20 °C, 12 h92%97:3
Allyl alcohol(+)-DETTi(OiPr)₄, TBHPCH₂Cl₂Not specifiedNot specifiedNot specified
(R)-benzyl glycidyl (B131873) ether derived allyl alcoholNot specifiedNot specifiedNot specifiedNot specifiedSingle isomerNot specified

Data sourced from studies on the synthesis of related pyranone natural products.

Pd-catalyzed Regioselective Epoxide Opening

Palladium-catalyzed reactions are pivotal for the regioselective manipulation of functional groups. In the context of this compound synthesis, a Pd-catalyzed regioselective opening of an epoxide is a key transformation. acs.org This reaction allows for the introduction of a substituent at a specific position of the epoxide ring, which is crucial for building the carbon skeleton of the target molecule. For example, the opening of a vinyl epoxide with p-methoxybenzyl alcohol (PMB-OH) in the presence of a palladium(0) catalyst and triphenyl borate (B1201080) affords an unsaturated ester with high regioselectivity. acs.org This transformation is essential for elaborating the side chain of the dihydropyran ring. The regioselectivity of such reactions can be influenced by electronic and steric factors of the substrate and the intermediate η³-allyl Pd-complex. epfl.ch

Tandem Iodine-catalyzed Allylation/Cyclization

A key feature in the synthesis of the trans-2,6-disubstituted dihydropyran ring of this compound is a tandem iodine-catalyzed isomerization followed by C-O and C-C bond formation. cdnsciencepub.comresearchgate.netimtm.cz This reaction cascade constructs the core heterocyclic system of this compound. The process is initiated by the treatment of an aldehyde with an allyltrimethylsilane (B147118) in the presence of a catalytic amount of iodine. This strategy provides a powerful and efficient method for the construction of the dihydropyran ring, a common motif in many natural products. cdnsciencepub.comresearchgate.netimtm.cz The use of molecular iodine as a catalyst offers a metal-free and milder alternative to other Lewis acids for promoting such cyclizations. rsc.orgumich.edu

Asymmetric α-Aminoxylation

To install the secondary hydroxyl group in the side chain of this compound, an asymmetric α-aminoxylation reaction is employed. cdnsciencepub.comresearchgate.netimtm.cz This reaction introduces an oxygen functional group at the α-position of a carbonyl compound in a stereocontrolled manner. Proline-catalyzed direct asymmetric α-aminoxylation of aldehydes or ketones provides an efficient route to chiral α-hydroxy carbonyl compounds. egrassbcollege.ac.inacs.org In the synthesis of this compound, this method is used to create a key chiral center in the side chain, which is later converted to the desired hydroxyl group. cdnsciencepub.comresearchgate.netimtm.cz The reaction typically involves the use of a nitroso compound as the oxygen source and a chiral catalyst, such as L-proline, to induce enantioselectivity. egrassbcollege.ac.in

Still-Gennari (Z)-selective Olefination Reactions

The Still-Gennari olefination is a powerful method for the synthesis of (Z)-α,β-unsaturated esters. cdnsciencepub.comresearchgate.netimtm.cz This reaction is a modification of the Horner-Wadsworth-Emmons reaction that utilizes phosphonate (B1237965) reagents with electron-withdrawing groups, such as bis(trifluoroethyl) phosphonates, to achieve high (Z)-selectivity. acs.orgresearchgate.net In the total synthesis of this compound, the Still-Gennari olefination is used to construct the (Z)-α,β-unsaturated ester moiety, which is a precursor to the lactone ring. cdnsciencepub.comresearchgate.netimtm.cz The reaction of an aldehyde with a bis(trifluoroethyl)methyl phosphonate in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at low temperatures provides the desired (Z)-olefin with good yield and selectivity. acs.orgresearchgate.net

Table 2: Comparison of Olefination Methods

Olefination MethodTypical SelectivityReaction Conditions
Wittig ReactionVariable (E or Z)Mild
Horner-Wadsworth-Emmons (HWE)E-selectiveBasic
Still-Gennari OlefinationZ-selectiveMild, basic
Julia OlefinationE-selectiveReductive

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound has been pursued to explore structure-activity relationships and to develop compounds with potential biological applications. researchgate.netfrontiersin.org These efforts have led to the preparation of various modified pyranopyran structures.

Desmethylthis compound and Acetate (B1210297) Analogues

The synthesis of (-)-desmethylthis compound has been reported, contributing to the library of this compound-related compounds. frontiersin.org Furthermore, the preparation of the acetate analogue of the enantiomer of this compound (ent-diplopyrone) was instrumental in confirming the correct structure of the natural product through X-ray crystallography. researchgate.net The synthesis of these analogues often follows similar strategies to the total synthesis of this compound, with modifications in the starting materials or late-stage functional group manipulations. For example, desmethyl analogues have been synthesized using an Isobe C-alkynylation-rearrangement/reduction and a ring-closing metathesis (RCM) based approach for the construction of the pyranopyran core. frontiersin.org Acetate derivatives are typically prepared by standard acetylation of the free hydroxyl groups. researchgate.net

Pyranopyran Nitrile and Alkyne Derivatives

The synthesis of nitrile and alkyne analogues of this compound has been achieved through stereoselective methods starting from carbohydrate precursors. nih.gov These derivatives are of significant interest due to their potent biological activities. acs.orgacs.org

Pyranopyran Nitrile Synthesis: A notable pyranopyran nitrile analogue, (4aR,6S,8aR)-6-cyano-6,8a-dihydropyrano-[3,2-b]pyran-2(4aH)-one, has been synthesized from tri-O-acetyl-D-galactal. acs.orgresearchgate.net The synthesis involves a sequence of key reactions:

Ferrier Cyanoglycosidation: This step introduces the nitrile group at the anomeric position of the sugar derivative. acs.org

Wittig Chain Extension: This reaction extends the carbon chain, setting the stage for the formation of the second ring. acs.orgresearchgate.net

Lactonization: The final ring closure is achieved through lactonization to form the bicyclic pyranopyran system. acs.orgresearchgate.net

This nitrile analogue has demonstrated significant antibacterial activity, particularly against pathogens affecting catfish, and also exhibits phytotoxic properties. nih.govacs.org

Pyranopyran Alkyne Synthesis: The synthesis of pyranopyran alkyne derivatives also utilizes carbohydrate starting materials and C-glycosides as key intermediates. acs.orgresearchgate.net A C-alkynyl glycoside, prepared via a Ferrier rearrangement, serves as a crucial precursor. nih.govacs.org This intermediate is then converted into the target pyranopyran alkyne. researchgate.net This alkyne derivative has shown potent antibacterial activity against Edwardsiella ictaluri, a pathogen that causes enteric septicemia in catfish. nih.govacs.org

Table 1: Selected Pyranopyran Nitrile and Alkyne Derivatives and Key Synthetic Data

Compound Name Starting Material Key Synthetic Steps Noted Biological Activity Reference
(4aR,6S,8aR)-6-cyano-6,8a-dihydropyrano-[3,2-b]pyran-2(4aH)-one Tri-O-acetyl-D-galactal Ferrier cyanoglycosidation, Wittig chain extension, Lactonization Potent antibacterial and phytotoxic activity acs.org, researchgate.net, nih.gov

Pyranopyran Amide Derivatives

The conversion of the synthetically accessible pyranopyran nitriles into their corresponding amides provides another route to functionalized analogues. A pyranopyran amide, specifically (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, has been successfully prepared. researchgate.net

The synthesis was accomplished through a chemoselective hydration of the corresponding pyranopyran nitrile. researchgate.net This transformation employed a heterogeneous catalytic method using copper(II) supported on molecular sieves, with acetaldoxime (B92144) present in the reaction mixture. researchgate.net This method allows for the conversion of the nitrile group into a primary amide without affecting the sensitive lactone functionality of the pyranopyran core. researchgate.net X-ray crystallographic analysis confirmed the cis-fused bicyclic structure of the resulting amide, similar to its nitrile precursor. researchgate.net

Table 2: Pyranopyran Amide Derivative Synthesis

Compound Name Precursor Key Reagents Reaction Type Reference

Strategies for Stereochemical Control in Analogue Synthesis

Controlling the three-dimensional arrangement of atoms is a critical aspect of synthesizing this compound analogues, as the stereochemistry significantly influences biological activity. numberanalytics.com Synthetic chemists employ several strategies to achieve high stereoselectivity.

Substrate-Based Control from Chiral Precursors: A common and effective strategy is to start with a molecule that already contains the desired stereochemistry, a "chiral pool" approach. Carbohydrates, such as D-galactose and its derivatives like tri-O-acetyl-D-galactal, are frequently used starting materials. acs.orgresearchgate.net The inherent chirality of the sugar is transferred through the synthetic sequence to the final product, predetermining the configuration of the newly formed stereocenters. rsc.org

Key Stereoselective Reactions: Specific, highly stereoselective reactions are employed to construct the molecular framework and introduce new chiral centers with predictable configurations. These include:

Asymmetric α-aminoxylation: Used in the first asymmetric total synthesis of the putative structure of this compound to install a hydroxyl group with a specific stereochemistry. acs.org

Still-Gennari (Z)-selective olefination: This reaction is used to create a carbon-carbon double bond with a specific (Z) geometry. acs.org

Isobe C-alkynylation-rearrangement/reduction: A key sequence used in preparing vinyl glycosides for subsequent ring construction. acs.orgresearchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction is used to form the second pyran ring of the bicyclic system, as seen in the synthesis of desmethylpyranopyran analogues. nih.govacs.org The choice of catalyst and substrate can influence the stereochemical outcome.

Iodine-catalyzed tandem isomerization: This strategy was developed to construct the trans-2,6-disubstituted dihydropyran ring, a key feature of the this compound structure. acs.org

By combining chiral starting materials with a carefully chosen sequence of stereoselective reactions, chemists can synthesize complex this compound analogues with precise control over their stereochemical identity. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Tri-O-acetyl-D-galactal
(4aR,6S,8aR)-6-cyano-6,8a-dihydropyrano-[3,2-b]pyran-2(4aH)-one
Pyranopyran Alkyne
(2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide

Biological Activities and Mechanistic Investigations of Diplopyrone

Phytotoxic Activity of Diplopyrone

This compound is recognized as a primary phytotoxin produced by the fungus Diplodia corticola, a pathogen responsible for cork oak decline. researchgate.netacs.org Its ability to damage plant tissues has been confirmed through various laboratory and greenhouse studies. nih.govresearchgate.net

The evaluation of the herbicidal or phytotoxic potential of compounds like this compound involves several standardized bioassay methodologies designed to measure adverse effects on plant growth and development. mdpi.comauctoresonline.org These methods are crucial for screening new compounds and understanding their mechanism of action. researchgate.netnih.gov

Commonly used techniques include:

Seed Germination and Seedling Growth Assays: These tests assess a compound's ability to inhibit or delay seed germination and interfere with early root and shoot elongation. auctoresonline.orgmdpi.com Assays can be conducted on various substrates, including filter paper, sand, or agar (B569324) medium, to observe the phytotoxic effects. auctoresonline.org

Whole Plant Assays on Cuttings: For woody species, assays on plant cuttings are employed. nih.govresearchgate.net In this method, cuttings are exposed to the test compound, and researchers observe the development of symptoms such as wilting, tissue browning (necrosis), and stem collapse. nih.govflvc.org

Aquatic Plant Bioassays: The common duckweed (Lemna paucicostata or other species) is a standard model organism for phytotoxicity testing. researchgate.netresearchgate.netunideb.hu Because of its rapid growth and sensitivity, it is used to screen for herbicidal activity by measuring growth inhibition in a liquid medium containing the test substance. acs.orgresearchgate.netufl.edu

Leaf Puncture Assay: This method involves applying the phytotoxin directly to a small wound on a leaf to evaluate localized tissue damage and the development of necrotic lesions. core.ac.ukunina.it

Research on this compound and its analogs has identified phytotoxic effects across a range of plant species, including both host and non-host plants of the producing fungus.

Quercus suber (Cork Oak): As a primary host, cork oak is significantly affected by this compound. researchgate.net When assayed on cork oak cuttings at concentrations between 0.01 and 0.1 mg/mL, the compound caused significant necrosis and wilting. nih.gov This activity is directly linked to the symptoms of cork oak decline seen in nature. nih.govflvc.org

Solanum lycopersicum (Tomato): On this non-host plant, this compound induced different but still damaging symptoms. nih.gov Application to tomato cuttings resulted in brown discoloration and a collapse or "stewing" of the internal stem tissue. nih.govflvc.org

Lemna paucicostata (Duckweed): this compound and its synthetic analogs have demonstrated phytotoxic activity against duckweed, a common model for herbicidal screening. researchgate.netacs.orgresearchgate.net

Other Species: Preliminary studies on synthetic analogs of this compound have also indicated herbicidal activity against other plants, including lettuce (Lactuca sativa), bentgrass (Agrostis stolonifera), and crabgrass (Digitaria sp.). researchgate.netnih.gov

While the precise molecular target for this compound's phytotoxic activity has not been fully elucidated, its chemical structure and the symptoms it induces provide clues to its potential mode of action. Fungal phytotoxins typically disrupt essential plant processes, leading to symptoms like necrosis, wilting, and growth inhibition. mdpi.com

This compound belongs to the pyran-2-one class of compounds. nih.gov The presence of an unsaturated cyclic ester moiety is a common feature in many natural products that exhibit phytotoxic and growth-inhibitory activities. researchgate.netpsu.eduresearchgate.net This suggests that the pyran-2-one ring system is crucial for its biological function. The observed effects, such as tissue necrosis and wilting, indicate that this compound likely interferes with fundamental physiological processes, such as maintaining cell membrane integrity or water transport. nih.govresearchgate.net However, more research is needed to identify the specific enzyme or cellular pathway that it targets.

Antimicrobial Activity of this compound

In addition to its effects on plants, research has been conducted on the antimicrobial properties of compounds structurally related to this compound. researchgate.netresearchgate.net

Studies have focused on synthetic analogs of this compound, revealing significant antibacterial potential. nih.govacs.orgacs.org

Analogs of this compound have shown notable potency against key bacterial pathogens in aquaculture. acs.orgresearchgate.net Specifically, a pyranopyran nitrile analog has been identified as a highly effective agent against the bacteria responsible for significant diseases in catfish. researchgate.netresearchgate.net

Edwardsiella ictaluri is the bacterium that causes enteric septicemia of catfish (ESC), a devastating disease in the catfish industry. nih.gov

Flavobacterium columnare is the causative agent of columnaris disease, which affects a wide range of freshwater fish and is characterized by gill necrosis and skin lesions. vliz.bedergipark.org.tr

The pyranopyran nitrile analog of this compound demonstrated potent activity against both pathogens. researchgate.net Against E. ictaluri, it exhibited a 50% inhibition concentration (IC50) value of 0.002 µg/mL, a potency reported to be approximately 100 times greater than that of florfenicol (B1672845), a commercial antibiotic used to treat ESC. researchgate.netacs.orgresearchgate.net Further testing indicated a minimum inhibitory concentration (MIC) of 0.002 µg/mL, suggesting the compound acts in a bacteriostatic manner against this pathogen. researchgate.net The analog was also active against F. columnare. researchgate.net

Table 1: Antibacterial Activity of this compound Nitrile Analog

Target Pathogen Disease Caused Measurement Value (µg/mL) Source(s)
Edwardsiella ictaluri Enteric Septicemia of Catfish (ESC) IC50 0.002 researchgate.netacs.orgresearchgate.net
MIC 0.002 researchgate.net
24h IC50 7.7 researchgate.net
Flavobacterium columnare Columnaris Disease MIC 17.7 researchgate.net
24h IC50 7.5 researchgate.net

Antibacterial Potency and Spectrum

Activity against Human Pathogens

This compound C has demonstrated notable antibacterial activity against several human pathogens. Research has shown its efficacy against Klebsiella pneumoniae, a significant cause of nosocomial infections. unina.itnih.gov The compound also exhibits inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and Bacillus subtilis. researchgate.netltsermontado.ptmdpi.comseq.esfrontiersin.org

Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to quantify this activity. For instance, the MIC90 of this compound C against K. pneumoniae ATCC 13883 was found to be 0.5 g/L. unina.it The ratio of MBC to MIC for K. pneumoniae was determined to be less than 4, indicating a bactericidal rather than bacteriostatic effect. unina.it

Antifungal Efficacy

This compound C also possesses significant antifungal properties, particularly against the opportunistic human pathogen Candida albicans. unina.itfrontiersin.orgnih.govnih.govmdpi.com The MIC90 for C. albicans ATCC 90028 has been reported as 2.0 g/L. unina.it Similar to its antibacterial action, the ratio of the minimum fungicidal concentration (MFC) to the MIC for C. albicans is below 4. unina.it This suggests that this compound C has a fungicidal effect on this pathogen. unina.it

Table 1: Antimicrobial Activity of this compound C

Organism Strain MIC90 (g/L) Activity
Klebsiella pneumoniae ATCC 13883 0.5 Bactericidal
Candida albicans ATCC 90028 2.0 Fungicidal

Data sourced from a study on the antimicrobial properties of this compound C. unina.it

Inhibition of Biofilm Formation by Pathogens

A crucial aspect of this compound C's bioactivity is its ability to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. unina.itresearchgate.netnih.govnih.gov The compound has been shown to significantly hinder biofilm formation by both Klebsiella pneumoniae and Candida albicans. unina.it

At concentrations of 0.5 g/L and 1 g/L, this compound C inhibited the biofilm formation of C. albicans by approximately 70% and 80%, respectively. unina.it This anti-biofilm activity is a critical finding, as it suggests a potential therapeutic application in preventing infections associated with medical devices where biofilms commonly form. unina.itnih.gov

Preliminary Mechanistic Insights into Antimicrobial Action

Role of Specific Structural Features

The chemical structure of this compound C, which includes an α-pyrone functionalized with a side chain containing an epoxide ring, is believed to be key to its biological activity. unina.itresearchgate.net The epoxide group, in particular, is known for its high reactivity and is often responsible for the bioactivities of various natural products. unina.itresearchgate.netbiorxiv.orgjapsonline.com This reactive nature likely contributes significantly to the antimicrobial and antibiofilm properties of this compound C. unina.itresearchgate.net

Metabolomics Footprinting to Investigate Cellular Response

To understand the cellular response to this compound C, researchers have employed metabolomics footprinting. unina.itresearchgate.netwikipedia.org This technique analyzes the changes in the metabolic profile of microorganisms when exposed to the compound. unina.itresearchgate.net By using gas chromatography-mass spectrometry (GC-MS), studies have investigated the uptake and excretion of metabolites from the culture medium of C. albicans and K. pneumoniae in the presence of sub-MIC concentrations of this compound C. unina.it This approach provides insights into the metabolic pathways affected by the compound, offering clues to its mechanism of action. unina.itjst.go.jp

Enzyme Inhibition Hypotheses

While specific enzyme inhibition by this compound has not been detailed in the provided snippets, the general context of polyketides, the class of compounds to which this compound belongs, suggests that enzyme inhibition is a plausible mechanism of action. ontosight.aibristol.ac.uknih.govnih.govwikipedia.org Polyketide synthase (PKS) enzymes are crucial for the biosynthesis of polyketides. bristol.ac.uknih.govwikipedia.org Inhibitors of these enzymes can disrupt the production of essential metabolites in microorganisms, leading to antimicrobial effects. ontosight.ainih.gov It is hypothesized that this compound, like other polyketides, may exert its effects by inhibiting key enzymes in pathogenic microorganisms. ontosight.aibristol.ac.uknih.govnih.govwikipedia.org

Structure Activity Relationship Sar Studies of Diplopyrone Analogues

Design and Synthesis of Derivatives for SAR Elucidation

The elucidation of SAR for diplopyrone analogues relies on the strategic design and synthesis of new derivatives with systematic modifications to the parent structure. Research efforts have focused on stereoselective syntheses starting from readily available carbohydrate materials, employing two primary approaches centered on C-glycoside intermediates. nih.govacs.org

One successful strategy involves the use of a C-alkynyl glycoside, prepared via a Ferrier rearrangement, which serves as a key precursor for new pyranopyran analogues. nih.govacs.org This method allows for the introduction of an alkyne functional group, a significant structural modification to probe its effect on bioactivity.

Another established synthetic route to generate this compound analogues is through Isobe C-alkynylation-rearrangement/reduction, coupled with a ring-closing metathesis (RCM) based construction of the pyranopyran skeleton. nih.govacs.org This approach has been effectively used to create derivatives such as desmethylpyranopyrans, enabling the assessment of the methyl group's role in the compound's activity. acs.org These synthetic strategies provide a platform for generating a library of analogues, where specific substituents on the pyranopyran core, particularly on the nonlactone ring, can be varied to systematically investigate their impact on biological function. acs.org

Influence of Substituents on Bioactivity

The biological evaluation of synthesized this compound analogues has revealed that substituents on the pyranopyran core, especially on the nonlactone ring, have a profound influence on their bioactivity. acs.org These studies have highlighted the potential to tailor the molecule for specific applications, such as herbicides or antibiotics, by modifying its chemical structure. nih.govacs.org

Key findings from these SAR studies include:

Nitrile Analogues : The pyranopyran nitrile, specifically (4aR,6S,8aR)-6-cyano-6,8a-dihydropyrano-[3,2-b]pyran-2(4aH)-one, has been identified as the most potent analogue synthesized to date. nih.govacs.org Greenhouse studies confirmed its significant herbicidal activity. nih.govacs.org

Alkyne Analogues : A pyranopyran alkyne, synthesized from a C-alkynyl glycoside precursor, demonstrated potent antibacterial activity against Edwardsiella ictaluri, a pathogen that causes enteric septicemia in catfish. nih.govacs.org The C-alkynyl glycoside intermediate also exhibited herbicidal properties. nih.govacs.org

Desmethyl Analogues : The synthesis of desmethylpyranopyrans allowed for the investigation of the importance of the methyl group. These analogues also displayed antibiotic and phytotoxic activities, indicating that while the methyl group modulates activity, it is not an absolute requirement. acs.org

The results underscore that modifications to the nonlactone ring are critical in determining the potency and type of biological activity of this compound-related compounds. acs.org

This compound AnalogueKey SubstituentObserved BioactivityReference
Pyranopyran NitrileCyano (-CN) groupPotent Herbicidal Activity nih.govacs.org
Pyranopyran AlkyneAlkyne groupPotent Antibacterial Activity (against E. ictaluri) nih.govacs.org
C-alkynyl glycoside (precursor)Alkyne group on glycosideHerbicidal Activity nih.govacs.org
DesmethylpyranopyransRemoval of a methyl groupAntibiotic and Phytotoxic Activity acs.org

Computational Approaches in SAR Analysis

While experimental synthesis and biological testing form the foundation of SAR studies, computational approaches provide powerful tools to rationalize these findings and guide the design of future analogues. For this compound, computational chemistry has already played a critical role in confirming its correct relative and absolute configuration through quantum NMR calculations, a necessary prerequisite for accurate SAR modeling. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound analogues, a QSAR model could be developed to predict herbicidal or antibacterial potency.

The process would involve:

Data Set Compilation : A series of this compound analogues with experimentally determined bioactivities (e.g., IC₅₀ values for enzyme inhibition or growth inhibition) would be compiled.

Descriptor Calculation : For each analogue, a large number of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological characteristics. nih.gov

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the most relevant descriptors to the observed biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model generation) techniques to ensure its reliability. nih.gov

A validated QSAR model for this compound derivatives would allow for the virtual screening of novel structures, prioritizing the synthesis of compounds predicted to have the highest desired activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme (receptor). mdpi.com This method is instrumental in understanding the molecular basis of a compound's bioactivity and can help rationalize experimentally observed SAR data.

For this compound analogues, molecular docking could be employed to:

Identify Potential Binding Modes : If a biological target for this compound's herbicidal or antibacterial action is known or hypothesized (e.g., a specific enzyme), docking simulations can predict how the different analogues bind within the active site.

Explain Substituent Effects : By comparing the docked poses of various analogues (e.g., the nitrile vs. the alkyne derivative), researchers can analyze the specific interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov This can explain why certain substituents enhance activity while others diminish it.

Guide Derivative Design : The insights gained from docking can guide the design of new analogues with modifications predicted to improve binding interactions and, consequently, biological potency. mdpi.com

The process requires a high-resolution 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or homology modeling. The docking results are evaluated using scoring functions that estimate the binding affinity. nih.gov

In silico prediction encompasses a broad range of computational methods used to forecast the biological properties of molecules based solely on their structure. These tools can accelerate the early stages of discovery by pre-screening virtual compounds for potential efficacy and drug-like properties before committing to chemical synthesis. nih.gov

For the this compound scaffold, these methods could be used to:

Predict Biological Activity Spectra : Tools like PASS (Prediction of Activity Spectra for Substances) can analyze a molecule's structure and predict a wide range of potential pharmacological and biological effects. This could help identify new, unexpected applications for this compound derivatives.

Virtual Screening : Large virtual libraries of potential this compound derivatives can be created and computationally screened against known biological targets or predictive models to identify promising candidates. nih.gov

ADME/Tox Prediction : It is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of potential new agents. In silico models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to filter out compounds with unfavorable characteristics early in the design process. nih.gov

These predictive approaches, when used in conjunction with experimental data, create a more efficient and informed cycle of design, synthesis, and testing for the development of novel bioactive compounds based on the this compound template.

Future Research Directions and Applications

Development of Advanced Synthetic Methodologies for Enantiopure Diplopyrone and Analogues

The synthesis of this compound and its analogues presents a significant area for future research, particularly in the development of more efficient and stereoselective methods. The first asymmetric total synthesis of the putative structure of this compound was a notable achievement, accomplished in 17 linear steps starting from cis-1,4-butene-diol. frontiersin.orgnih.gov Key reactions in this synthesis included an iodine-catalyzed tandem isomerization, a C–O and C–C bond formation strategy to construct the trans-2,6-disubstituted dihydropyran ring, an asymmetric α-aminoxylation reaction, and a Still–Gennari (Z)-selective olefination. frontiersin.orgnih.gov

Another synthetic approach has utilized carbohydrate-based starting materials, such as a commercially available derivative of D-galactose, to produce the enantiomer of the proposed structure of this compound. researchgate.net This method involved a highly stereoselective pyranose chain-extension using methyltitanium, the preparation of a vinyl glycoside through Isobe C-alkynylation-rearrangement/reduction, and a ring-closing metathesis (RCM)-based construction of the pyranopyran skeleton. researchgate.net

The synthesis of structural analogues has already shown promise. For instance, a pyranopyran nitrile analogue, synthesized from tri-O-acetyl-d-galactal via Ferrier cyanoglycosidation, Wittig chain extension, and lactonization, has demonstrated potent antibacterial activity. researchgate.net The development of methodologies to access a wider range of these analogues is a key future direction.

Synthetic Strategy Starting Material Key Reactions Reference(s)
Asymmetric Total Synthesiscis-1,4-butene-diolIodine-catalyzed tandem isomerization, Asymmetric α-aminoxylation, Still–Gennari (Z)-selective olefination frontiersin.orgnih.gov
Carbohydrate-based SynthesisD-galactose derivativeStereoselective pyranose chain-extension, Isobe C-alkynylation-rearrangement/reduction, Ring-closing metathesis (RCM) researchgate.net
Analogue Synthesistri-O-acetyl-d-galactalFerrier cyanoglycosidation, Wittig chain extension, Lactonization researchgate.net

Comprehensive Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future investigation. While its phytotoxic, antibacterial, and antifungal activities have been observed, the specific cellular targets and pathways it modulates are not fully understood.

A metabolomics footprinting approach has been employed to study the inhibitory effects of a related compound, this compound C, on the fungus Candida albicans and the bacterium Klebsiella pneumoniae. frontiersin.org This study provided insights into the metabolic perturbations caused by the compound, revealing effects on primary and secondary metabolic pathways, including those involving amino acids, vitamins, sugars, and sugar alcohols. frontiersin.org The presence of an epoxide group in this compound C is thought to be significant for its biological activity, as epoxides are known to be highly reactive. frontiersin.org Future research should aim to identify the specific enzymes or proteins that interact with this compound, leading to these metabolic changes.

The phytotoxicity of this compound is another area requiring mechanistic elucidation. Fungal phytotoxins can act through various mechanisms, such as inducing leaf spots, wilting, chlorosis, and necrosis, and inhibiting plant growth. unina.it It is important to determine whether this compound acts on specific targets in plants, such as enzymes involved in photosynthesis or cell wall biosynthesis, or if it has a more general effect on membrane integrity. acs.orgrsc.org

For its antibacterial action, it is crucial to identify the bacterial targets. Common antibacterial mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or disruption of membrane function. researchgate.netoptibrium.com Determining which of these, or potentially novel pathways, are affected by this compound will be a key research focus. The finding that a nitrile analogue of this compound is significantly more potent than the commercial antibiotic florfenicol (B1672845) against Edwardsiella ictaluri underscores the importance of understanding its mode of action to guide the development of new antibiotics. researchgate.net

A significant aspect of the research into this compound has been the revision of its originally proposed chemical structure, a process heavily reliant on advanced analytical and computational methods. frontiersin.orgresearchgate.net A clear understanding of the correct stereochemistry is fundamental to elucidating its mechanism of action, as biological activity is often highly dependent on the three-dimensional structure of a molecule.

Exploration of Novel Biological Applications Beyond Current Findings

The known biological activities of this compound and its analogues as phytotoxins, antibacterial, and antifungal agents provide a strong foundation for exploring novel applications. Future research should aim to expand the scope of biological screening to uncover new therapeutic or agrochemical potentials.

The potent antibacterial activity of this compound analogues against fish pathogens like Edwardsiella ictaluri and Flavobacterium columnare suggests a potential application in aquaculture to combat enteric septicemia and columnaris disease. researchgate.netcsic.es Further studies are needed to evaluate the efficacy and specificity of these compounds in relevant in vivo models. The observation that a nitrile analogue has an IC50 value of 0.002 µg/mL against E. ictaluri, making it approximately 100 times more potent than florfenicol, highlights its potential as a lead compound for a new class of veterinary antibiotics. researchgate.net

The herbicidal activity of this compound and its analogues also warrants further investigation. acs.org Greenhouse studies have confirmed the phytotoxic effects of these compounds. acs.org Research should focus on determining the spectrum of weed species they can control, their selectivity towards crops, and their environmental fate. This could lead to the development of new bioherbicides, which are in demand as more environmentally friendly alternatives to synthetic herbicides.

Beyond these established activities, the unique pyranopyran scaffold of this compound could be a source of novel bioactivities. Screening against a wider range of biological targets, including cancer cell lines, viruses, and parasites, could reveal unexpected applications. The structural similarity of this compound to other biologically active natural products suggests that it may interact with a variety of biological systems.

Biological Activity Organism/System Potential Application Reference(s)
AntibacterialEdwardsiella ictaluri, Flavobacterium columnareVeterinary medicine (aquaculture) researchgate.netcsic.es
Antibacterial/AntifungalCandida albicans, Klebsiella pneumoniaeHuman medicine (nosocomial infections) frontiersin.org
Herbicidal/PhytotoxicDuckweed, various weedsAgriculture (bioherbicide) csic.esacs.org

Advancements in Computational Chemistry for Predictive Modeling and Structural Elucidation

Computational chemistry has already played a pivotal role in the study of this compound, particularly in the revision of its originally proposed structure. researchgate.netacs.org Future advancements in this field are expected to further accelerate research into this compound and its analogues.

The structural revision of natural (+)-diplopyrone was achieved through the use of quantum NMR calculations. acs.org A combination of methods, including DP4/J-DP4/DP4+ tandem analysis, was used to suggest the most likely structure. acs.org However, initial calculations did not fully align with experimental data, necessitating further analysis of derivatives to correctly assign the absolute configuration. acs.org This highlights the power and complexity of modern computational techniques for structural elucidation. Density Functional Theory (DFT) calculations of NMR chemical shifts are a powerful tool for confirming or revising the structures of natural products. nih.govresearchgate.net

Future research will likely involve the use of more advanced computational models to predict the biological activities of novel this compound analogues before they are synthesized. cas.org This "in silico" screening can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted potency and desired properties. Machine learning algorithms, trained on existing data for similar compounds, could be developed to predict antibacterial, antifungal, or herbicidal activity based on the chemical structure of a designed analogue. frontiersin.orgcsic.es

Furthermore, molecular docking studies can be employed to predict how this compound and its analogues bind to potential protein targets. researchgate.net By modeling the interactions between the small molecule and the active site of an enzyme, researchers can gain insights into the mechanism of action and design modifications to improve binding affinity and selectivity. These computational approaches, when used in conjunction with experimental data, will be invaluable for the rational design of new and more effective this compound-based compounds.

Biotechnological Approaches for Enhanced this compound Production

This compound is a fungal secondary metabolite, and as such, its production can potentially be enhanced and manipulated using biotechnological tools. semanticscholar.org Future research in this area could lead to more sustainable and cost-effective methods for producing this compound and its analogues.

One promising avenue is the use of fungal fermentation. researchgate.net Optimizing the culture conditions of the producing fungus, such as Diplodia mutila, can significantly increase the yield of this compound. semanticscholar.org This can involve modifying the composition of the fermentation medium, as well as controlling physical parameters like pH and temperature. nih.gov Solid-state fermentation is another technique that has been shown to be effective for the production of fungal secondary metabolites. wur.nl

Metabolic engineering and synthetic biology offer more advanced strategies for boosting production. frontiersin.orgnih.gov This could involve identifying the biosynthetic gene cluster responsible for this compound production in the native fungus. Once identified, these genes could be overexpressed in the original organism or transferred to a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which are well-established platforms for the production of natural products. rsc.orgmdpi.comrsc.orgnih.gov Heterologous expression can be particularly advantageous if the native producer is difficult to cultivate or genetically manipulate. nih.gov

Furthermore, understanding the biosynthetic pathway of this compound could allow for the production of novel analogues through "mutasynthesis," where precursors are fed to a modified organism that incorporates them into the final product. The development of these biotechnological production systems will be crucial for supplying sufficient quantities of this compound for further research and potential commercial applications.

Q & A

Q. How is diplopyrone isolated and characterized from fungal sources?

this compound is typically isolated from phytopathogenic fungi like Diplodia corticola via solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (column chromatography, HPLC). Structural elucidation employs spectroscopic techniques: NMR (1D/2D) for stereochemical assignment , mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration determination . Key challenges include differentiating diastereomers and verifying purity (>95%) for biological assays .

Q. What experimental designs are used to assess this compound’s antimicrobial activity?

Standard protocols involve in vitro susceptibility testing (e.g., broth microdilution) against target pathogens like Candida albicans. Minimum inhibitory concentration (MIC) values are determined, with biofilm inhibition assays conducted using metabolic activity indicators (e.g., XTT assay). Sub-MIC concentrations (e.g., 0.125–0.250 g L⁻¹) are applied to study dose-dependent effects on microbial metabolism . Controls include untreated cultures and solvent-only blanks to exclude vehicle interference .

Q. How are structure-activity relationships (SARs) investigated for this compound analogs?

SAR studies focus on modifying the pyranopyran core via stereoselective synthesis. For example, replacing the lactone ring with nitrile or amide groups alters antibacterial potency. Bioassays compare analogs against pathogens like Edwardsiella ictaluri, with activity quantified via IC₅₀ values. Key parameters include stereochemistry (e.g., 4aR vs. 4aS configurations) and substituent electronegativity .

Advanced Research Questions

Q. How can metabolomics resolve contradictions in this compound’s mode of action?

GC-MS-based metabolomics tracks changes in microbial metabolite profiles (e.g., amino acids, lipids) under this compound exposure. Multivariate statistical analysis (PCA, PLS-DA) identifies significantly altered pathways. For instance, reduced nutrient uptake in C. albensis biofilm cultures treated with this compound suggests interference with transmembrane transport . Cross-validation with transcriptomics data can resolve discrepancies between observed metabolic inhibition and gene expression patterns .

Q. What strategies address conflicting stereochemical assignments in this compound derivatives?

Discrepancies in absolute configuration (e.g., C-9 as S vs. R) are resolved via combined methods:

  • Exciton-coupled CD spectroscopy for chiral center analysis.
  • DFT calculations of optical rotation and comparison with experimental values .
  • Mosher’s method for secondary alcohol configuration . Consistency across multiple techniques minimizes assignment errors .

Q. How should bioassay designs be optimized for in planta studies of this compound’s phytotoxicity?

Greenhouse studies use standardized plant models (e.g., Lemna paucicostata) to quantify herbicidal effects. Parameters include leaf necrosis area, chlorophyll content, and growth inhibition rates. Dose-response curves (0.1–1.0 mM) are generated, with controls for environmental variability (light, humidity). Confounding factors like fungal secondary metabolites are excluded via HPLC purification of test compounds .

Q. What methodologies ensure reproducibility in this compound synthesis?

Reproducible synthesis requires:

  • Catalytic specificity : Copper(II)-molecular sieve catalysts for chemoselective hydration of nitriles to amides .
  • Stereochemical control : Chiral pool strategies using carbohydrate precursors (e.g., D-glucose) to enforce desired configurations .
  • Crystallographic validation : Single-crystal X-ray diffraction to confirm stereochemistry post-synthesis .

Methodological Considerations

Q. How can researchers validate this compound’s stability under experimental conditions?

Stability assays involve:

  • HPLC-UV monitoring of this compound in culture media over 24–72 hours.
  • Mass balance analysis to detect degradation products.
  • Temperature/pH sensitivity tests (e.g., 4–37°C; pH 5–9) .

Q. What statistical approaches are critical for analyzing this compound’s bioactivity data?

Non-parametric tests (e.g., Mann-Whitney U) compare treatment groups with non-normal distributions. For metabolomics, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) reduces Type I errors in high-dimensional datasets . Dose-response data are fitted to sigmoidal models (e.g., Hill equation) using nonlinear regression .

Q. How can conflicting data on this compound’s environmental impact be reconciled?

Longitudinal field studies track phytotoxicity in Quercus suber ecosystems, comparing this compound concentrations in soil/plant tissues via LC-MS. Ecological modeling integrates microbial degradation rates and abiotic factors (e.g., rainfall) to predict persistence . Meta-analyses of prior studies identify methodological heterogeneity (e.g., extraction protocols) as a source of variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.